4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide
Description
Properties
IUPAC Name |
4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO3/c1-2-13-3-5-15(6-4-13)17(20)18-10-7-16(19)14-8-11-21-12-9-14/h3-6,14,16,19H,2,7-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QENYSXCQONKDKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NCCC(C2CCOCC2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide typically involves the direct condensation of benzoic acids and amines. One efficient method is the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its rapid, mild, and eco-friendly nature .
Industrial Production Methods
Industrial production of benzamide derivatives often employs high-temperature reactions between carboxylic acids and amines. this method may not be suitable for all functionalized molecules due to the high temperatures involved (greater than 180°C) .
Chemical Reactions Analysis
Types of Reactions
4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The conditions for these reactions vary but often involve specific temperatures and solvents to facilitate the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines .
Scientific Research Applications
4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The target compound shares a benzamide core with several derivatives, but substituent variations critically influence properties:
*Calculated based on ’s analog.
- Electron-Donating vs. Electron-Withdrawing Groups : The ethyl group in the target compound (electron-donating) contrasts with chloro/fluoro substituents in BK79284 , which may alter receptor binding or metabolic stability. For example, electron-withdrawing groups like Cl/F often enhance metabolic resistance but reduce solubility.
- Tetrahydropyran vs.
Physicochemical Properties
- Lipophilicity: The oxan-4-yl group in the target compound likely lowers logP compared to analogs with aromatic or aliphatic chains (e.g., 4-phenoxy derivatives in ).
- Solubility : Polar groups like hydroxyl and tetrahydropyran may enhance aqueous solubility relative to highly halogenated analogs (e.g., BK79284) .
Biological Activity
4-ethyl-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of benzamides, characterized by its unique structure, which includes an ethyl group and a hydroxypropyl moiety linked to an oxane ring. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the hydroxy and amide groups allows for hydrogen bonding with enzymes and receptors, influencing their activity. Additionally, the oxane ring enhances the compound's lipophilicity, facilitating cell membrane penetration and subsequent intracellular interactions.
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated macrophages. This suggests its potential use in treating inflammatory diseases.
Anticancer Properties
Preliminary studies have shown that this compound may possess anticancer activity. In cell line assays, this compound inhibited the proliferation of various cancer cell types, including breast and colon cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest.
Research Findings and Case Studies
| Study | Findings | |
|---|---|---|
| Study 1 : In vitro anti-inflammatory effects | Inhibition of IL-6 and TNF-alpha production in macrophages | Potential for use in inflammatory diseases |
| Study 2 : Anticancer activity assessment | Reduced proliferation in breast and colon cancer cell lines | Possible therapeutic agent for cancer treatment |
| Study 3 : Mechanistic study on apoptosis | Induction of apoptosis via mitochondrial pathways | Supports further development as an anticancer drug |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
